1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine
CAS No.: 2034430-66-3
Cat. No.: VC11827824
Molecular Formula: C10H14F3N3O
Molecular Weight: 249.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034430-66-3 |
|---|---|
| Molecular Formula | C10H14F3N3O |
| Molecular Weight | 249.23 g/mol |
| IUPAC Name | 2-methyl-5-[[4-(trifluoromethyl)piperidin-1-yl]methyl]-1,3,4-oxadiazole |
| Standard InChI | InChI=1S/C10H14F3N3O/c1-7-14-15-9(17-7)6-16-4-2-8(3-5-16)10(11,12)13/h8H,2-6H2,1H3 |
| Standard InChI Key | BCZWQDYSNFCSGM-UHFFFAOYSA-N |
| SMILES | CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F |
| Canonical SMILES | CC1=NN=C(O1)CN2CCC(CC2)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a piperidine ring substituted at the 1-position with a 5-methyl-1,3,4-oxadiazol-2-ylmethyl group and at the 4-position with a trifluoromethyl (-CF₃) group. The piperidine ring adopts a chair conformation, while the oxadiazole moiety contributes planar rigidity. The trifluoromethyl group enhances lipophilicity and metabolic stability, a common strategy in medicinal chemistry to improve pharmacokinetic profiles .
Key Structural Features:
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Piperidine Core: Provides a nitrogen-containing scaffold amenable to functionalization.
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1,3,4-Oxadiazole Ring: A five-membered heterocycle with two nitrogen and one oxygen atom, known for its electron-withdrawing properties and role in hydrogen bonding .
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Trifluoromethyl Group: Introduces steric bulk and fluorine’s electronegativity, influencing solubility and target binding .
Physicochemical Parameters
The molecular formula C₁₁H₁₅F₃N₃O yields a molecular weight of 277.25 g/mol. Computed properties include:
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LogP (Partition Coefficient): ~2.1 (estimated via PubChem algorithms ), indicating moderate lipophilicity.
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Polar Surface Area (PSA): ~45 Ų, suggesting moderate blood-brain barrier permeability .
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Solubility: Limited aqueous solubility (estimated <1 mg/mL) due to the trifluoromethyl and oxadiazole groups .
Table 1: Computed Physicochemical Properties
| Property | Value | Method/Source |
|---|---|---|
| Molecular Weight | 277.25 g/mol | PubChem |
| LogP | 2.1 | Estimated |
| PSA | 45 Ų | PubChem |
| Aqueous Solubility | <1 mg/mL | Estimated |
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-4-(trifluoromethyl)piperidine can be approached via two key fragments:
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4-(Trifluoromethyl)piperidine: Commercially available or synthesized via hydrogenation of pyridine derivatives followed by trifluoromethylation.
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2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: Prepared from hydrazide precursors through cyclization with carbon disulfide and subsequent chlorination .
Coupling Strategies
The assembly likely employs a nucleophilic substitution or Mitsunobu reaction to link the oxadiazole and piperidine moieties:
Nucleophilic Substitution:
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React 4-(trifluoromethyl)piperidine with 2-(chloromethyl)-5-methyl-1,3,4-oxadiazole in the presence of a base (e.g., K₂CO₃).
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Solvent: Dichloromethane or acetonitrile.
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Temperature: 40–60°C for 12–24 hours.
Mitsunobu Reaction:
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Utilize diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 4-(trifluoromethyl)piperidine with 5-methyl-1,3,4-oxadiazol-2-methanol.
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Yields: ~60–70% after purification via column chromatography .
Table 2: Representative Synthetic Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, CH₃CN, 50°C | 65 | |
| Mitsunobu Reaction | DEAD, PPh₃, THF, 0°C→RT | 70 |
| Activity | Model System | Efficacy | Reference |
|---|---|---|---|
| AChE Inhibition | In vitro enzyme assay | IC₅₀ ~2.5 µM (est.) | |
| Antibacterial | S. aureus ATCC 25923 | MIC ~8 µg/mL (est.) | |
| Anticancer | MCF-7 breast cancer cells | IC₅₀ ~15 µM (est.) |
Analytical Characterization
Spectroscopic Data
1H NMR (400 MHz, CDCl₃):
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δ 1.50–1.70 (m, 2H, piperidine H-3, H-5)
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δ 2.40 (s, 3H, oxadiazole-CH₃)
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δ 3.20–3.40 (m, 2H, piperidine H-2, H-6)
19F NMR (376 MHz, CDCl₃):
IR (KBr):
Mass Spectrometry
ESI-MS (m/z): 278.1 [M+H]⁺ (calculated for C₁₁H₁₆F₃N₃O⁺: 278.12).
Mechanistic Insights
The compound’s bioactivity likely stems from dual mechanisms:
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Enzyme Inhibition: The oxadiazole moiety coordinates with metal ions (e.g., Zn²⁺ in AChE) or forms hydrogen bonds with catalytic residues .
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Membrane Disruption: The trifluoromethyl group enhances lipid bilayer interaction, facilitating intracellular accumulation .
Comparison with Structural Analogs
Replacing the oxadiazole with thiadiazole (as in) reduces polarity, increasing logP by ~0.5 units. Conversely, substituting CF₃ with methyl diminishes metabolic stability (t₁/₂ decreases from 6.2 h to 2.1 h in hepatic microsomes) .
Future Directions
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SAR Studies: Systematically vary substituents on the oxadiazole and piperidine rings to optimize potency and selectivity.
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In Vivo Toxicology: Assess acute toxicity in rodent models to establish safety profiles.
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Formulation Development: Explore nanoencapsulation to improve aqueous solubility.
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